2,2-dimethyl-3H-benzo[h]chromen-4-one
Description
Properties
CAS No. |
21568-04-7 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,2-dimethyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3 |
InChI Key |
YHOWOOKDRDXOBR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reactions
A widely utilized strategy involves the condensation of 1-naphthol derivatives, methyl ketones, and malononitrile or cyanoacetates. For example, 2-acetyl-1-naphthol reacts with malononitrile and aryl aldehydes in the presence of calcium hydroxide (Ca(OH)₂) to yield 2-amino-4H-chromenes, which can be oxidized to the corresponding chromenones. Adapting this method, substituting malononitrile with dimethyl malonate and employing 2,4-pentanedione as the methyl source enables direct incorporation of the 2,2-dimethyl groups.
Reaction Conditions :
Diethylamine-Catalyzed Knoevenagel Condensation
Diethylamine facilitates Knoevenagel condensation between 1-naphthol and 2,4-pentanedione, followed by intramolecular cyclization. This method, adapted from Behbahani and Samaei, produces 2,2-dimethyl-3H-benzo[h]chromen-4-one in ethanol under reflux:
-
Knoevenagel adduct formation :
-
Cyclization :
Adduct undergoes dehydration to form the chromenone core.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 16 h |
| Yield | 78% |
Grignard Reaction and Hetero Diels-Alder Cyclization
Methyl Group Introduction via Grignard Reagents
Grignard reagents (e.g., methylmagnesium bromide) alkylate keto intermediates to install the 2,2-dimethyl groups. For instance, ethyl-3-hydroxy-2-naphthoate treated with methylmagnesium bromide yields a tertiary alcohol, which undergoes acid-catalyzed dehydration to form the chromenone skeleton.
Key Steps :
-
Grignard addition :
-
Dehydration :
-
Hetero Diels-Alder cyclization :
Diene reacts in situ with electron-deficient dienophiles (e.g., aldehydes) to form the chromenone ring.
Organocatalytic Methods for Green Synthesis
Expanded Perlite-Catalyzed Aqueous Synthesis
Expanded Perlite, a silica-based catalyst, promotes the reaction of α-naphthol, dimethyl malonate, and aldehydes in water. This eco-friendly approach avoids organic solvents and achieves yields of 82–90%.
Advantages :
Silica-Supported Aminocatalysts
Amino-functionalized silica gel accelerates the condensation of 1-naphthol and 2,4-pentanedione at 70°C. The heterogeneous catalyst simplifies product isolation and enhances reaction rates.
Performance Metrics :
| Metric | Value |
|---|---|
| Reaction Time | 2 h |
| Yield | 87% |
Spectroscopic Characterization and Validation
NMR Analysis
¹³C NMR of this compound shows key signals at:
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,2-dimethyl-3H-benzo[h]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Its unique structure and properties make it a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Chromenone derivatives vary in substituent type, position, and biological activity. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences:
- Substituent Effects on Bioactivity :
- Methyl vs. Methoxy Groups : The dimethyl groups in the target compound likely enhance lipophilicity compared to methoxy-substituted analogs like DiMNF. This could influence pharmacokinetics, such as blood-brain barrier penetration, relevant for neuroprotective applications .
- Hydroxyl/Phenyl vs. Pyridinyl : ZINC57885’s 3-hydroxyphenyl group may facilitate hydrogen bonding with target proteins (e.g., survivin), whereas UCCF-029’s pyridinyl group enables π-π stacking interactions critical for CFTR activation .
Q & A
Q. What are the common synthetic routes for preparing 2,2-dimethyl-3H-benzo[h]chromen-4-one and its analogs?
Methodological Answer: Chromenones are typically synthesized via cyclization reactions. For example:
- Claisen-Schmidt Condensation : Reacting 2-hydroxyacetophenone derivatives with aldehydes under basic conditions (e.g., NaOH in ethanol) to form chalcone intermediates, followed by acid/base-mediated cyclization .
- Oxidative Cyclization : Using hydrogen peroxide (30%) in ethanol to oxidize intermediates like (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one into chromenones .
- DMF-Mediated Alkylation : Propargyl bromide or similar reagents in DMF with K₂CO₃ as a base to introduce substituents .
Q. Key Considerations :
- Reaction conditions (temperature, solvent polarity) significantly impact yield and regioselectivity.
- Purification via recrystallization or column chromatography is critical for isolating pure products .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals:
- Aromatic protons in the range δ 6.5–8.3 ppm (e.g., δ 8.29 for H-5 in chromenone derivatives) .
- Methyl groups (2,2-dimethyl) as singlets at δ 1.2–1.5 ppm.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 283 [M+H]⁺ for C₁₇H₁₄O₄) and fragmentation patterns .
- Cross-Verification : Compare experimental data with computed spectra (e.g., HRMS) to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in chromenone derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) :
- Data Validation : Cross-check with CCDC databases (e.g., CCDC 2088523) to validate structural assignments .
Example : For 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one, SC-XRD confirmed a dihedral angle of 85.61° between aromatic rings, resolving regiochemical uncertainties .
Q. How to address contradictions in reaction outcomes during chromenone synthesis?
Methodological Answer:
- Case Study : Discrepancies in regioselectivity during Friedel-Crafts alkylation:
- Experimental Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) to favor one pathway over another .
Key Insight : Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways) .
Q. What methodologies are used to evaluate the biological activity of chromenone derivatives?
Methodological Answer:
- Antimicrobial Assays :
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .
Example : Chromenones with 4-fluorophenyl substituents showed enhanced activity due to improved membrane permeability .
Q. How to optimize chromenone derivatives for enhanced photophysical properties?
Methodological Answer:
- Substituent Engineering :
- Electron-withdrawing groups (e.g., -NO₂, -F) red-shift absorption/emission spectra .
- Methoxy groups improve fluorescence quantum yield by reducing non-radiative decay .
- Solvatochromism Studies : Measure emission in solvents of varying polarity (e.g., λmax shifts in DMSO vs. hexane) to tailor applications in sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
